molecular formula C10H16N5O13P3 B1214097 AZT triphosphate CAS No. 92586-35-1

AZT triphosphate

Número de catálogo: B1214097
Número CAS: 92586-35-1
Peso molecular: 507.18 g/mol
Clave InChI: GLWHPRRGGYLLRV-XLPZGREQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El trifosfato de zidovudina es la forma activa de trifosfato de la zidovudina, un inhibidor análogo de nucleósidos de la transcriptasa inversaEl trifosfato de zidovudina inhibe la actividad de la transcriptasa inversa del VIH-1, previniendo así la replicación del virus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La zidovudina se sintetiza a partir de la timidina a través de una serie de reacciones químicas. Los pasos clave implican la introducción de un grupo azido en la posición 3' de la porción de azúcar. La síntesis típicamente implica:

Métodos de Producción Industrial: La producción industrial de zidovudina implica la síntesis química a gran escala utilizando pasos similares a los descritos anteriormente. El proceso está optimizado para el rendimiento y la pureza, y a menudo involucra la cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

    Fosforilación: Fosforilación enzimática utilizando cinasas celulares.

    Oxidación y Reducción: Reactivos químicos estándar como el peróxido de hidrógeno para la oxidación y el borohidruro de sodio para la reducción.

Productos Principales:

Aplicaciones Científicas De Investigación

Antiviral Therapy

AZT triphosphate is primarily known for its role as an active metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. Its mechanism involves competitive inhibition of the reverse transcriptase enzyme, which is essential for viral replication. The incorporation of this compound into viral DNA chains leads to chain termination due to the absence of a 3'-hydroxyl group, preventing further nucleotide addition. This property makes this compound a potent inhibitor of HIV replication.

Table 1: Key Studies on this compound in Antiviral Applications

StudyFindings
Sayed et al. (2009)Demonstrated that this compound nanoformulation suppresses HIV-1 replication in peripheral blood mononuclear cells .
D'Andrea et al. (2004)Synthesized this compound mimics that exhibited strong inhibitory effects on HIV-1 reverse transcriptase .
Matsuura et al. (2015)Explored the neurotoxic effects of AZT on neurogenesis, highlighting the implications for HIV treatment strategies .

Mitochondrial Toxicity

While this compound is effective against HIV, it also poses risks for mitochondrial toxicity. Studies have shown that this compound inhibits mitochondrial DNA polymerase-gamma, leading to mitochondrial dysfunction and associated myopathies. This inhibition can result in adverse side effects such as cardiomyopathy and skeletal myopathy in patients undergoing treatment with zidovudine.

Table 2: Mechanisms of Mitochondrial Toxicity Related to this compound

StudyFindings
Ralston et al. (2004)Identified this compound as an inhibitor of mitochondrial DNA polymerase-gamma, elucidating mechanisms behind AZT-induced myopathy .
Kim et al. (2017)Reported that this compound disrupts mitochondrial dynamics leading to cell death in cardiomyoblasts .

Research Innovations

Recent advancements have focused on enhancing the efficacy and reducing the toxicity of this compound through novel formulations and analogs. For instance, nanoformulations have been developed to improve targeted delivery to brain tissues, potentially addressing the challenges posed by HIV reservoirs in the central nervous system.

Table 3: Innovations in this compound Applications

StudyFindings
Sayed et al. (2009)Developed a magnetic nanoparticle-bound formulation of this compound that retains biological activity and targets HIV reservoirs in the brain .
D'Andrea et al. (2004)Synthesized various mimics of this compound with enhanced stability and inhibitory potency against HIV-1 reverse transcriptase .

Mecanismo De Acción

El trifosfato de zidovudina ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH-1. Esta enzima es crucial para la replicación del virus del VIH. El trifosfato de zidovudina compite con el sustrato natural, el trifosfato de timidina, y se incorpora al ADN viral. Esta incorporación da como resultado la terminación de la cadena, deteniendo efectivamente la replicación del virus .

Dianas Moleculares y Vías:

Compuestos Similares:

    Trifosfato de Lamivudina: Otro inhibidor análogo de nucleósidos de la transcriptasa inversa utilizado en combinación con la zidovudina.

    Trifosfato de Abacavir: Un análogo de nucleósidos que también se dirige a la transcriptasa inversa del VIH-1.

    Difosfato de Tenofovir: Un inhibidor análogo de nucleótidos de la transcriptasa inversa.

Singularidad del Trifosfato de Zidovudina:

El trifosfato de zidovudina sigue siendo una piedra angular en el tratamiento del VIH/SIDA y continúa siendo objeto de una amplia investigación en diversos campos científicos.

Comparación Con Compuestos Similares

    Lamivudine Triphosphate: Another nucleoside analog reverse-transcriptase inhibitor used in combination with zidovudine.

    Abacavir Triphosphate: A nucleoside analog that also targets HIV-1 reverse transcriptase.

    Tenofovir Diphosphate: A nucleotide analog reverse-transcriptase inhibitor.

Uniqueness of Zidovudine Triphosphate:

Zidovudine triphosphate remains a cornerstone in the treatment of HIV/AIDS and continues to be a subject of extensive research in various scientific fields.

Actividad Biológica

AZT triphosphate (AZT-TP), the active metabolite of the antiretroviral drug zidovudine (AZT), plays a crucial role in the treatment of HIV infection. Its biological activity is primarily characterized by its mechanism of action as an inhibitor of reverse transcriptase, its effects on cellular metabolism, and its potential neurotoxic properties. This article explores these aspects in detail, supported by relevant research findings and data tables.

AZT-TP is a nucleoside analog that mimics deoxythymidine triphosphate (dTTP). Upon entering the cell, AZT is phosphorylated to its triphosphate form, which competes with dTTP for incorporation into viral DNA during reverse transcription. The incorporation of AZT-TP into the growing DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, effectively halting further nucleotide addition by reverse transcriptase .

Table 1: Comparison of AZT-TP and dTTP

FeatureThis compound (AZT-TP)Deoxythymidine Triphosphate (dTTP)
Structure3'-azido group3'-hydroxyl group
FunctionChain terminatorDNA synthesis
Enzyme TargetHIV reverse transcriptaseCellular DNA polymerases
Incorporation EffectPrevents further elongationPromotes DNA strand elongation

Inhibition of Reverse Transcriptase

Research indicates that AZT-TP exhibits potent inhibitory effects on HIV-1 reverse transcriptase. The compound has been shown to have a Ki value (inhibition constant) ranging from 9.5 nM to over 500 nM depending on structural modifications . In a study evaluating various this compound mimics, one compound was found to be as effective as AZT-TP while demonstrating greater stability in serum .

Cytotoxicity and Mitochondrial Dysfunction

While AZT-TP is effective against HIV, it also poses significant cytotoxic risks. Studies have demonstrated that AZT-TP can interfere with cellular DNA polymerases, leading to cytotoxic effects in non-target cells. For instance, in cultured human T-lymphoblastoid cells, AZT-TP was responsible for substantial growth inhibition and toxicity .

Moreover, AZT-TP has been linked to mitochondrial dysfunction. In experiments with H9c2 cells derived from rat embryonic myoblasts, accumulation of AZT-TP disrupted mitochondrial dynamics, leading to cell death through altered fission-fusion balance and increased reactive oxygen species (ROS) production .

Table 2: Effects of AZT-TP on Mitochondrial Function

ParameterEffect Observed
Mitochondrial DynamicsImpaired fission-fusion balance
ROS ProductionIncreased
Cell ViabilityDecreased

Neurotoxic Effects

AZT exposure has been associated with neurodevelopmental issues when administered during pregnancy. Research shows that in utero exposure to AZT can disrupt neurogenesis and lead to cognitive impairments in offspring . The presence of AZT in fetal tissues has been documented, indicating its potential for teratogenic effects .

In animal models, AZT-treated offspring exhibited deficits in motor responses and learning tasks, suggesting that AZT-TP may adversely affect central nervous system development .

Case Studies

  • CEM Cell Line Study : A study involving CEM T-lymphoblastoid cells revealed a variant cell line (CEM/Ag-1) with resistance to AZT growth inhibition. This resistance was attributed to reduced accumulation of azidothymidine monophosphate (AZTMP), while levels of AZT-TP remained unchanged, highlighting the selective toxicity of AZT-TP .
  • Mitochondrial Dysfunction Study : Research conducted on H9c2 cells demonstrated that treatment with AZT resulted in significant mitochondrial structural changes and cell death due to the accumulation of its triphosphate form .

Análisis De Reacciones Químicas

Synthetic Preparation and Structural Modifications

AZT triphosphate is synthesized through phosphorylation of AZT (zidovudine) via sequential enzymatic reactions catalyzed by cellular kinases . Chemically modified analogs (AZT P3Ms) are created to enhance stability and potency:

  • Key reaction steps :

    • Phosphite intermediate formation : AZT reacts with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one to form a cyclic phosphite intermediate .

    • Pyrophosphate coupling : The intermediate reacts with pyrophosphate analogs (e.g., difluoromethylene diphosphate) to yield cyclic triphosphates .

    • Boronation/hydrolysis : Boron trifluoride-mediated boronation followed by hydrolysis produces α-borano-β,γ-modified triphosphates (e.g., 6d-I ) .

Notable analogs :

CompoundModification SiteK<sub>i</sub> (nM)Serum Stability (t<sub>1/2</sub>)
This compoundNative structure9.52 hours
6d-I (αB-βγCF<sub>2</sub>TP)α-borano, β,γ-difluoromethylene9.5>24 hours
6fβ,γ-methylene>5008 hours

Modifications at the β,γ-bridge (e.g., difluoromethylene) preserve inhibitory potency while significantly improving metabolic stability .

Enzymatic Incorporation and Pyrophosphate Exchange

This compound acts as a substrate inhibitor of HIV-1 reverse transcriptase (RT) through a unique kinetic mechanism:

  • Forward reaction : Incorporation into viral DNA via phosphodiester bond formation (k<sub>pol</sub> = 0.38 s<sup>-1</sup>) .

  • Reverse reaction : Slow pyrophosphate (PP<sub>i</sub>) release (0.0009 s<sup>-1</sup>) enables pyrophosphorolysis , reversing the reaction and releasing this compound .

Kinetic parameters :

ParameterThis compoundNatural dTTP
K<sub>d</sub> (μM)23025
k<sub>cat</sub>/K<sub>m</sub> (μM<sup>-1</sup>s<sup>-1</sup>)7 × 10<sup>-6</sup>0.15

This reversibility reduces net incorporation efficiency by 10,000-fold compared to natural nucleotides .

Metabolic Stability and Degradation Pathways

This compound undergoes degradation in biological systems through two primary pathways:

  • Hydrolysis : Cleavage of phosphate groups by phosphatases, particularly in serum (t<sub>1/2</sub> = 2 hours for native form) .

  • Enzymatic dephosphorylation : Converted back to AZT monophosphate by 5'-nucleotidases in mitochondria, contributing to toxicity .

Stability enhancements :

  • α-Borano substitutions reduce hydrolysis by 12-fold in fetal calf serum .

  • β,γ-Bridging modifications (e.g., difluoromethylene) resist enzymatic cleavage .

Competitive Inhibition Dynamics

This compound competes with endogenous dTTP for RT binding:

  • Binding affinity : K<sub>d</sub> = 230 μM (vs. 25 μM for dTTP) .

  • Inhibition mode : Mixed-type inhibition with α-phosphate coordination critical for active-site interaction .

Selectivity mechanism :

  • Slow PP<sub>i</sub> release allows RT to discriminate against this compound, reducing incorporation efficiency while maintaining potent chain termination .

Mitochondrial Toxicity Reactions

In host cells, this compound interacts with human DNA polymerase-γ (pol-γ):

  • Inhibition constant : K<sub>i</sub> = 0.7 μM for pol-γ vs. 9.5 nM for HIV RT .

  • ATP depletion : AZT monophosphate accumulation inhibits adenylate kinase, reducing ATP synthesis by 40% .

Propiedades

IUPAC Name

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWHPRRGGYLLRV-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239053
Record name Zidovudine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92586-35-1
Record name Zidovudine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidovudine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIDOVUDINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZT triphosphate
Reactant of Route 2
AZT triphosphate
Reactant of Route 3
AZT triphosphate
Reactant of Route 4
AZT triphosphate
Reactant of Route 5
AZT triphosphate
Reactant of Route 6
Reactant of Route 6
AZT triphosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.